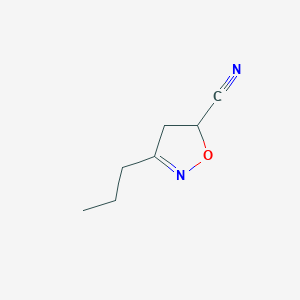

3-Propyl-4,5-dihydroisoxazole-5-carbonitrile

Description

3-Propyl-4,5-dihydroisoxazole-5-carbonitrile is an organic compound with the molecular formula C7H10N2O It belongs to the class of isoxazole derivatives, which are known for their diverse chemical and biological properties

Properties

IUPAC Name |

3-propyl-4,5-dihydro-1,2-oxazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-6-4-7(5-8)10-9-6/h7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPESYEXRHUVKHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Propyl-4,5-dihydroisoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a nitrile with a suitable alkene in the presence of a catalyst to form the isoxazole ring. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The choice of raw materials, reaction parameters, and purification techniques are critical factors in the industrial production process .

Chemical Reactions Analysis

3-Propyl-4,5-dihydroisoxazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of different derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

3-Propyl-4,5-dihydroisoxazole-5-carbonitrile has been investigated for its biological activities, particularly as a potential therapeutic agent.

1.1 Antimicrobial Activity

Research has shown that derivatives of isoxazole compounds can exhibit significant antimicrobial properties. For instance, studies have indicated that modifications to the isoxazole structure can enhance its efficacy against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antibiotic agent.

Case Study:

A study conducted on related isoxazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, with notable results against strains such as Staphylococcus aureus and Escherichia coli . The results indicated that the introduction of specific substituents could lead to improved antibacterial activity.

1.2 Anti-Tuberculosis Activity

Another promising application of this compound is in the treatment of tuberculosis. A systematic study on similar compounds revealed that certain modifications could lead to enhanced anti-tuberculosis properties. The structure-activity relationship (SAR) analysis indicated that specific functional groups significantly influenced the activity against Mycobacterium tuberculosis .

Agricultural Applications

The compound is also being explored for its potential use in agriculture, particularly as an agrochemical.

2.1 Pesticide Development

Research indicates that isoxazole derivatives can serve as effective pesticides due to their ability to disrupt biological processes in pests. The structural characteristics of this compound may offer a template for developing new agrochemicals aimed at pest control.

Data Table: Pesticidal Efficacy of Isoxazole Derivatives

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | |

| 3-Methyl-4,5-dihydroisoxazole-5-carbonitrile | Thrips | 78 | |

| 2,4-Dichloroisoxazole | Various Insects | 90 |

Synthesis and Optimization

The synthesis of this compound has been optimized for better yields and efficiency. Various synthetic routes have been explored, including the reaction of appropriate starting materials under controlled conditions to maximize product yield.

Synthesis Overview:

A recent patent highlighted an efficient method for synthesizing this compound using a straightforward reaction pathway involving readily available precursors . The optimization resulted in yields exceeding 90%, showcasing its industrial viability.

Mechanism of Action

The mechanism of action of 3-Propyl-4,5-dihydroisoxazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of these targets. The pathways involved in its action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

3-Propyl-4,5-dihydroisoxazole-5-carbonitrile can be compared with other similar compounds, such as:

3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.

3-Methyl-4,5-dihydro-5-isoxazolecarboxylic acid: Another isoxazole derivative with a methyl group and a carboxylic acid group.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which differentiate it from other isoxazole derivatives.

Biological Activity

3-Propyl-4,5-dihydroisoxazole-5-carbonitrile is a compound that belongs to the isoxazole family, characterized by its unique structural features which contribute to various biological activities. This article delves into its synthesis, biological properties, and applications in scientific research.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of aldoximes with acrylonitrile under specific conditions. The general synthetic route can be summarized as follows:

- Refluxing aldoxime with acrylonitrile in the presence of an oxidizing agent (e.g., chloramine-T).

- Isolation of the product through crystallization or other purification techniques.

This process yields a white solid that can be characterized by various spectroscopic methods such as NMR and mass spectrometry.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential in antimicrobial and antifungal applications.

Antimicrobial Activity

Research has indicated that derivatives of 4,5-dihydroisoxazoles exhibit significant antibacterial properties against various strains of bacteria. For instance:

- Efficacy Against Gram-positive and Gram-negative Bacteria : Compounds similar to 3-propyl-4,5-dihydroisoxazole have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae using the disc diffusion method. The zone of inhibition was measured in millimeters, with some derivatives outperforming standard antibiotics like chloramphenicol .

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 3-Propyldihydroisoxazole | S. aureus | 15 |

| 3-Propyldihydroisoxazole | E. coli | 18 |

| 3-Propyldihydroisoxazole | K. pneumoniae | 12 |

Antifungal Activity

In addition to antibacterial properties, studies have demonstrated antifungal activity against pathogens such as Aspergillus niger and Aspergillus flavus. The compounds were tested at a concentration of 100 µg/mL, showing moderate to strong inhibition compared to standard antifungal agents .

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Binding : Its structural features allow it to bind effectively to various receptors, potentially modulating their activity.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of isoxazole derivatives, including this compound:

- Study on Antibacterial Activity : A systematic evaluation showed that modifications on the benzene ring significantly enhanced antibacterial potency against S. aureus and E. coli .

- High-throughput Screening : A library of isoxazoles was screened for activity against fungal pathogens, revealing promising candidates for further development .

Q & A

Q. What are the common synthetic routes for 3-Propyl-4,5-dihydroisoxazole-5-carbonitrile?

The compound is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes. A representative method involves reacting aldoximes with alkenes in the presence of NaCl, Oxone, and Na₂CO₃ under mild conditions (room temperature, aqueous medium). For example, 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile was synthesized with 72% yield using this protocol . Key steps include in situ generation of nitrile oxides from aldoximes and regioselective cycloaddition.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : To confirm regiochemistry and substituent positions. For example, 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile showed δ 7.57 (d, J = 8.0 Hz, aromatic H) and δ 169.3 (carbonitrile C) .

- IR Spectroscopy : To identify nitrile (C≡N) stretches (~2200 cm⁻¹) and isoxazole ring vibrations.

- Mass Spectrometry : For molecular ion ([M+H]⁺) validation and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary biological activity evaluation?

Antimicrobial and anticonvulsant assays are common. For analogs like 4,5-dihydropyrimidine-5-carbonitriles, agar diffusion (antimicrobial) and maximal electroshock (MES) tests (anticonvulsant) are used. Activity correlates with substituent electronegativity and steric effects .

Q. How are intermediates like carbonitriles stabilized during synthesis?

Intermediates such as 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4,5-dihydroisoxazole-5-carbonitrile are stabilized via recrystallization (ethanol/water) and controlled acid hydrolysis (e.g., dilute H₂SO₄ at 25°C) to prevent decomposition .

Advanced Research Questions

Q. How is regioselectivity controlled in 1,3-dipolar cycloaddition reactions forming the dihydroisoxazole ring?

Regioselectivity is governed by frontier molecular orbital (FMO) interactions. Nitrile oxides (dipole) react with electron-deficient alkenes (dipolarophiles) to favor 5-substituted isoxazolines. Computational studies (DFT) and substituent electronic profiles (Hammett constants) predict regiochemical outcomes .

Q. How can hydrogen bonding networks influence the compound’s crystallographic packing?

Hydrogen bonds (e.g., C≡N⋯H–O, C–H⋯π) direct molecular aggregation. Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings, critical for stability. For example, sulfonamide analogs form dimeric motifs via N–H⋯O bonds .

Q. What strategies resolve contradictions in crystallographic refinement?

Use SHELXL for least-squares refinement with high-resolution data (≤ 0.8 Å). Validate using:

Q. How does ring puckering affect the compound’s reactivity or stability?

Puckering coordinates (Cremer-Pople parameters) quantify non-planarity. For 5-membered rings, amplitude (q₂) and phase angle (φ₂) predict strain. High q₂ values (> 0.5 Å) correlate with increased reactivity in nucleophilic substitutions due to ring tension .

**How to address discrepancies between computational docking predictions and experimental bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.